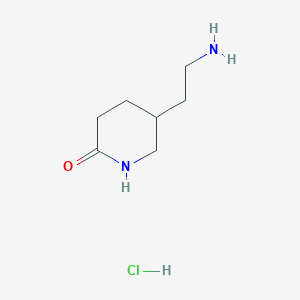

5-(2-Aminoethyl)piperidin-2-one hydrochloride

Description

5-(2-Aminoethyl)piperidin-2-one hydrochloride is a piperidinone derivative featuring a 2-aminoethyl substituent at the 5-position of the six-membered lactam ring. Its molecular formula is C₇H₁₃ClN₂O, with a molar mass of 176.65 g/mol. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, agrochemicals, and chemical research due to its versatile amine functionality and lactam structure .

Properties

IUPAC Name |

5-(2-aminoethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXLAWKWWPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process (Adapted from Patent CN100345828C):

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Nitrosation | Piperidine is dissolved in water and acidified with concentrated hydrochloric acid under ice-bath cooling. Sodium nitrite aqueous solution is added dropwise to form nitrosopiperidine. | Ice bath, stirring 2-3 hours, room temperature | Reaction color changes from green to yellow indicating progress |

| 2. Reduction | The nitrosopiperidine intermediate is reduced using a reducing agent such as iron powder in hydrochloric acid under reflux conditions. | Reflux 4-5 hours | Reduction converts nitroso group to amino group |

| 3. Salt Formation | The reaction mixture is treated with dilute hydrochloric acid to precipitate the N-aminopiperidine hydrochloride salt. | Room temperature | No column chromatography required; simple filtration and washing suffice |

This method is noted for:

- Mild reaction conditions (mostly room temperature and atmospheric pressure).

- Short reaction times per step.

- Ease of post-reaction workup without chromatographic purification.

- Economical and practical for scale-up.

Though this specific route is for N-aminopiperidine hydrochloride, similar two-step nitrosation-reduction strategies can be adapted for functionalized piperidinone derivatives by modifying starting materials and reaction parameters.

Research Findings and Optimization Notes

- Reaction Efficiency: The nitrosation step requires precise temperature control (0–5 °C) to avoid side reactions and ensure selective formation of nitrosopiperidine intermediates.

- Reducing Agents: Iron powder in acidic medium is preferred for its cost-effectiveness and environmental friendliness compared to catalytic hydrogenation.

- Solvent Choice: Organic solvents such as ethyl acetate, chloroform, or toluene are used for extraction and purification steps, enhancing product isolation.

- Purification: The hydrochloride salt precipitates readily, enabling simple filtration and washing, eliminating the need for column chromatography, which is advantageous for industrial applications.

- Yield and Purity: Reported yields for related piperidine hydrochloride preparations exceed 80%, with high purity confirmed by standard analytical techniques (NMR, melting point).

Summary Table of Preparation Method Attributes

| Aspect | Description | Comments |

|---|---|---|

| Starting Material | Piperidine or substituted piperidinone derivatives | Commercially available or synthesized |

| Key Reactions | Nitrosation, reduction, alkylation, salt formation | Mild conditions, short reaction times |

| Reducing Agent | Iron powder in HCl or catalytic hydrogenation | Iron preferred for cost and ease |

| Solvents Used | Water, ethyl acetate, chloroform, toluene | For reaction medium and extraction |

| Temperature Conditions | 0–5 °C for nitrosation; reflux for reduction | Controlled to optimize selectivity |

| Purification Method | Precipitation of hydrochloride salt, filtration | No chromatography needed |

| Yield | Typically >80% (for related compounds) | High efficiency achievable |

| Scalability | Suitable for industrial scale | Simple operations and mild conditions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(2-Aminoethyl)piperidin-2-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.

Substitution: It can undergo nucleophilic substitution reactions where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the piperidin-2-one structure.

Reduction Products: Reduced derivatives with different functional groups.

Substitution Products: Compounds with different substituents replacing the aminoethyl group.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new medications targeting neurological and psychiatric disorders. Its structural similarity to other piperidine derivatives suggests that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction profile indicates its potential utility in treating mood disorders and other psychiatric conditions, warranting further pharmacological studies to elucidate its mechanism of action.

Potential Therapeutic Applications

- Neurological Disorders : Investigated for its role in modulating neurotransmitter systems.

- Psychiatric Conditions : Potential applications in mood disorders, anxiety, and depression.

Biological Studies

5-(2-Aminoethyl)piperidin-2-one hydrochloride is utilized in various biological research contexts due to its ability to affect enzyme activity and receptor binding. Studies have indicated that it may serve as a modulator of key biological pathways, enhancing understanding of piperidine derivatives' biological activity.

- Enzyme Inhibition : Investigated for potential inhibition of specific enzymes.

- Receptor Interaction : Binding affinity studies with central nervous system receptors.

Chemical Synthesis

In the field of synthetic chemistry, 5-(2-Aminoethyl)piperidin-2-one hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives with potential applications in drug development and material science .

Synthetic Routes

- Oxidation : Can form oxidized derivatives using agents like potassium permanganate.

- Reduction : Reduced derivatives are achievable through agents such as lithium aluminum hydride.

- Substitution Reactions : The aminoethyl group can be replaced by various nucleophiles.

Case Studies and Research Findings

Several studies have documented the applications of 5-(2-Aminoethyl)piperidin-2-one hydrochloride in drug development and biological research:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

The pharmacological and chemical properties of piperidinone derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison

Functional and Pharmacological Differences

- Substituent Position: The 5-(2-aminoethyl) substitution in the target compound distinguishes it from 1-(2-aminoethyl)piperidin-2-one hydrochloride. Positional isomerism affects steric hindrance and receptor binding, making the 5-position favorable for interactions with enzymes or transporters .

- Fluorinated Derivatives: Compounds like (3S,5S,6R)-3-amino-6-methyl-1-(trifluoroethyl)-5-(trifluorophenyl)piperidin-2-one hydrochloride demonstrate increased lipophilicity due to fluorine atoms, enhancing blood-brain barrier penetration and metabolic stability—critical for CNS-targeted therapies .

- Salt Forms: Dihydrochloride salts (e.g., 4-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride) offer improved aqueous solubility, making them suitable for injectable formulations .

Biological Activity

5-(2-Aminoethyl)piperidin-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

5-(2-Aminoethyl)piperidin-2-one hydrochloride has the following chemical structure:

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 175.66 g/mol

- CAS Number : 2097988-48-0

The compound features a piperidinone core with an aminoethyl substituent, which is significant for its interaction with biological targets.

The biological activity of 5-(2-Aminoethyl)piperidin-2-one hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. Its structural properties enable it to function as a ligand for these receptors, influencing several physiological processes.

Target Receptors

- GABA Receptors : The compound has been studied for its effects on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. It may act as an agonist or modulator, impacting neuronal excitability and synaptic transmission.

- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which could influence mood and behavior.

Biological Activity Overview

The biological activities of 5-(2-Aminoethyl)piperidin-2-one hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential agonist for GABA_A receptors; may influence anxiety and seizure activity. |

| Anticancer Properties | Investigated for its cytotoxic effects on various cancer cell lines. |

| Antimicrobial Activity | Preliminary evaluations indicate potential antibacterial properties. |

Case Studies

- Neuropharmacological Studies :

- Cytotoxicity Assays :

- Antimicrobial Testing :

Pharmacokinetics

Understanding the pharmacokinetics of 5-(2-Aminoethyl)piperidin-2-one hydrochloride is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely to be well absorbed due to its small molecular size and amine functional groups.

- Distribution : Its ability to cross the blood-brain barrier may enhance its efficacy in neurological applications.

- Metabolism : The metabolic pathways involve N-dealkylation and hydroxylation, common for piperidine derivatives.

- Excretion : Primarily eliminated via renal pathways, necessitating consideration in patients with renal impairment.

Q & A

Basic: How can researchers optimize the synthetic yield of 5-(2-Aminoethyl)piperidin-2-one hydrochloride?

Methodological Answer:

To enhance synthetic yield, focus on coupling agents and reaction conditions. For example, HOBT (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation, as demonstrated in peptide coupling reactions involving piperidinone derivatives. Use stoichiometric ratios of reagents (e.g., 1:1:1 for substrate:HOBT:EDC) in polar aprotic solvents like DMF. Add a tertiary amine (e.g., N,N-diisopropylethylamine) to neutralize HCl byproducts and maintain pH. Reaction monitoring via TLC or LC-MS ensures completion within 3–5 hours at ambient temperature .

Advanced: What strategies resolve stereochemical challenges during the synthesis of chiral piperidinone derivatives?

Methodological Answer:

Chiral resolution can be achieved using enantiomerically pure boronic acids in Suzuki-Miyaura cross-coupling reactions. For instance, substituting trifluorophenylboronic acids (e.g., 2,3,6-trifluorophenylboronic acid) directs stereoselectivity in piperidinone intermediates. Post-synthetic azidation (e.g., using lithium bis(trimethylsilyl)amide) followed by Staudinger reduction preserves stereochemical integrity. Chiral HPLC or X-ray crystallography validates enantiopurity .

Basic: What analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for quantifying impurities. Use a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation. LC-MS with electrospray ionization (ESI) identifies low-abundance impurities (e.g., N-oxides or des-ethyl analogs). Pharmacopeial guidelines require ≥98.0% purity, with impurities ≤0.5% each .

Advanced: How should researchers design stability studies under varying storage conditions?

Methodological Answer:

Conduct accelerated stability testing under ICH Q1A guidelines:

- Thermal Stability: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC.

- Photostability: Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² UV.

- Hydrolytic Stability: Test in aqueous buffers (pH 1–9) at 25°C and 40°C.

Degradation products (e.g., hydrolyzed piperidinone rings) are quantified using mass spectrometry. Safety data sheets recommend airtight containers and desiccants to prevent hygroscopic degradation .

Advanced: How can contradictory solubility data in literature be reconciled?

Methodological Answer:

Discrepancies arise from polymorphic forms or counterion effects. For example, dopamine hydrochloride is freely soluble in water but insoluble in ether due to ionic interactions. To resolve contradictions:

Standardize Solvent Systems: Use pharmacopeial buffers (e.g., ammonium acetate, pH 6.5) for consistency.

Characterize Polymorphs: XRPD (X-ray powder diffraction) distinguishes crystalline vs. amorphous forms.

Validate with Experimental Data: Compare results against USP/EP monographs for reference standards .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Response:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing.

- Storage: Keep in airtight, light-resistant containers at 2–8°C. Avoid long-term storage due to hydrolytic instability .

Advanced: How can researchers develop a robust LC-MS method for quantifying trace impurities?

Methodological Answer:

- Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

- Mobile Phase: Gradient of 0.1% formic acid (A) and acetonitrile (B).

- MS Parameters: ESI+ mode; capillary voltage 3.5 kV; source temp 150°C.

- Validation: Assess linearity (R² >0.999), LOQ (≤0.1%), and precision (%RSD <2.0%). Include system suitability tests using reference standards (e.g., 4-O-methyldopamine hydrochloride) .

Basic: What purification techniques are effective for isolating the hydrochloride salt?

Methodological Answer:

- Recrystallization: Dissolve crude product in hot ethanol, then add diethyl ether dropwise until cloudiness appears. Cool to 4°C for crystal formation.

- Ion-Exchange Chromatography: Use Dowex 50WX2 resin to exchange counterions (e.g., replace acetate with chloride).

- Lyophilization: For hygroscopic salts, freeze-dry aqueous solutions under vacuum .

Advanced: How do structural modifications (e.g., fluorinated substituents) impact bioactivity?

Methodological Answer:

Fluorine atoms enhance metabolic stability and binding affinity. For example, trifluoroethyl groups in piperidinone derivatives increase lipophilicity (logP ~2.5) and CNS penetration. SAR studies show that 2,3,6-trifluorophenyl substituents improve selectivity for dopamine D3 receptors (Ki <10 nM). Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., cAMP accumulation) to validate modifications .

Advanced: What computational tools predict the stability of piperidinone derivatives in solution?

Methodological Answer:

- DFT Calculations: Gaussian 16 at the B3LYP/6-31G* level predicts hydrolysis pathways. Transition states for ring-opening are identified via intrinsic reaction coordinate (IRC) analysis.

- Molecular Dynamics (MD): Simulate solvation in explicit water models (TIP3P) to assess hydrogen-bonding interactions.

- pKa Prediction: Use MarvinSketch to estimate protonation states and identify pH-sensitive functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.